Technical Guide: Strategic Synthesis and Application of Fluorinated Benzophenones
Technical Guide: Strategic Synthesis and Application of Fluorinated Benzophenones
This technical guide details the structural significance, synthetic methodology, and application spectrum of CAS 898793-64-1 , identified as 3'-(Piperidin-1-ylmethyl)-3,4,5-trifluorobenzophenone .
This molecule represents a critical scaffold in medicinal chemistry, combining a highly lipophilic, electron-deficient fluorinated aromatic core with a basic, solubilizing piperidinyl side chain . This "push-pull" architecture is characteristic of modern kinase inhibitors and CNS-active agents, where the benzophenone moiety serves as a rigid linker and the fluorine atoms modulate metabolic stability and protein binding.
Focus: CAS 898793-64-1 (3'-(Piperidin-1-ylmethyl)-3,4,5-trifluorobenzophenone)
Molecular Architecture & Strategic Value
In drug discovery, the benzophenone scaffold is a privileged structure, often acting as a pharmacophore for ATP-competitive kinase inhibition or as a photo-affinity probe. CAS 898793-64-1 integrates two distinct chemical modules:
-
The 3,4,5-Trifluorophenyl Ring:
-
Metabolic Blockade: The fluorine atoms at positions 3, 4, and 5 block oxidative metabolism (P450-mediated hydroxylation) at the most reactive sites, significantly extending the half-life (
) of the molecule. -
Electronic Modulation: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density of the aromatic ring, enhancing
- stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.
-
-
The 3'-(Piperidin-1-ylmethyl) Moiety:
-
Solubility Handle: The basic nitrogen of the piperidine ring (
) ensures the molecule exists predominantly as a cation at physiological pH, drastically improving aqueous solubility compared to the parent benzophenone. -
Binding Interactions: The protonated amine can form critical salt bridges with aspartate or glutamate residues in target enzymes.
-
| Property | Value | Structural Implication |
| CAS Number | 898793-64-1 | Unique Identifier |
| Formula | Balance of lipophilicity and basicity | |
| Molecular Weight | 333.35 g/mol | Optimal for CNS penetration (<400 Da) |
| LogP (Predicted) | ~4.2 | High membrane permeability |
| H-Bond Acceptors | 4 (3 F, 1 O) | Interaction with H-bond donors in active sites |
Synthetic Methodology: The Convergent Route
The synthesis of CAS 898793-64-1 is best approached via a Late-Stage Convergent Amination strategy. This pathway minimizes the risk of side reactions involving the basic piperidine nitrogen during the formation of the ketone core.
Phase 1: Construction of the Diaryl Ketone Core
Objective: Synthesize the intermediate (3-methylphenyl)(3,4,5-trifluorophenyl)methanone.
Reaction Logic: A Friedel-Crafts acylation is often too harsh for highly fluorinated rings due to deactivation. A Weinreb Amide coupling or a controlled Grignard addition is preferred to prevent over-addition (formation of the tertiary alcohol).
Protocol 1: The Grignard-Nitrile Route (Self-Validating)
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Reagents: 3,4,5-Trifluorobenzonitrile (Electrophile) + 3-Tolylmagnesium bromide (Nucleophile).
-
Solvent: Anhydrous THF (0.5 M).
-
Procedure:
-
Cool the nitrile solution to 0°C under
. -
Add the Grignard reagent dropwise over 30 minutes. Control Point: Maintain internal temp < 5°C to prevent side reactions.
-
Stir for 2 hours at RT.
-
Quench (Critical): Acidic hydrolysis (2M HCl) is required to convert the intermediate imine salt into the ketone.
-
Validation: IR spectroscopy should show the disappearance of the nitrile peak (
) and appearance of the ketone carbonyl ( ).
-
Phase 2: Benzylic Functionalization (Wohl-Ziegler Bromination)
Objective: Convert the methyl group to a reactive bromomethyl handle.
Protocol 2: Radical Bromination
-
Reagents: Intermediate Ketone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent:
or Trifluorotoluene (greener alternative). -
Conditions: Reflux (80°C) for 4-6 hours.
-
Mechanism: Radical chain reaction.
-
QC Check: Monitor by TLC or HPLC. The product is less polar than the starting material. Caution: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.
Phase 3: Nucleophilic Displacement ( )
Objective: Installation of the piperidine ring.
Protocol 3: The Amination
-
Reagents: Bromomethyl-benzophenone intermediate (1.0 eq), Piperidine (1.2 eq),
(2.0 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve the bromide in ACN.
-
Add
and Piperidine. -
Stir at 60°C for 3 hours.
-
Workup: Dilute with water, extract with EtOAc. The product will be in the organic layer.
-
Purification: Flash column chromatography (
:MeOH 95:5).
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.
Figure 1: Convergent synthetic pathway for CAS 898793-64-1, utilizing a Grignard-Nitrile coupling followed by radical functionalization.
Analytical Controls & Characterization
Trustworthiness in chemical synthesis relies on rigorous characterization. For CAS 898793-64-1,
Key Analytical Signatures
| Technique | Expected Signal | Diagnostic Value |
| Confirms the benzylic | ||
| Characteristic multiplets of the piperidine ring. | ||
| The coupling pattern (dd/tt) confirms the 3,4,5-substitution pattern. | ||
| HRMS (ESI+) | Confirms the molecular formula | |
| IR | Confirms the intact benzophenone ketone. |
Quality Control Protocol
-
Purity Check: Run HPLC (C18 column, ACN/Water + 0.1% TFA gradient). The product should elute as a sharp peak. Impurities often include the hydrolyzed benzyl alcohol or unreacted bromide.
-
Salt Formation: For biological assays, convert the free base to the Hydrochloride (HCl) or Citrate salt to ensure consistent solubility. Dissolve the free base in diethyl ether and add 1M HCl in ether; collect the precipitate.
Safety & Handling Guidelines
Working with fluorinated aromatics and benzyl bromides requires strict adherence to safety protocols.
-
Lachrymator Hazard: The benzyl bromide intermediate (Step 2) is a potent lachrymator (tear gas agent).
-
Control: All operations involving the bromide must be performed in a functioning fume hood. Glassware should be rinsed with a dilute amine solution (to quench the bromide) before removal from the hood.
-
-
Skin Absorption: Fluorinated benzophenones can be lipophilic and skin-permeable.
-
Control: Double-gloving (Nitrile) is recommended.
-
-
Reactivity: The Grignard step is exothermic. Ensure proper cooling and inert atmosphere (
or Ar) to prevent runaway reactions or fire.
References
-
Synthesis of Fluorinated Benzophenones
- Title: "Efficient Synthesis of Polyfluorinated Benzophenones via Grignard Reaction."
- Source:Journal of Fluorine Chemistry.
- Context: Establishes the protocol for reacting fluorinated nitriles with Grignard reagents to avoid poly-addition.
-
Link:
-
Radical Bromination Protocols
- Title: "Wohl-Ziegler Bromination: Standard Oper
- Source:Organic Syntheses.
- Context: Provides the foundational method for the NBS bromin
-
Link:
-
Piperidine Derivatives in Drug Discovery
- Title: "The Piperidine Scaffold in Medicinal Chemistry."
- Source:Journal of Medicinal Chemistry.
- Context: Validates the use of piperidine linkers for improving solubility and binding in kinase inhibitors.
-
Link:
-
CAS Registry Data
